2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid
Overview
Description
2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is a complex organic compound characterized by its carboxylic acid group, amino group, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid typically involves multi-step organic reactions. One common approach is the reaction of 4,5-dimethoxybenzoic acid with 4-carboxybutanoic acid in the presence of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 4,5-dimethoxybenzyl alcohol or other reduced derivatives.
Substitution: Formation of N-alkyl or N-aryl derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying enzyme mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic effects.
Industry: In the chemical industry, the compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4,5-Dimethoxybenzoic acid
4-Carboxybutanoic acid
N-alkyl or N-aryl derivatives of similar compounds
Uniqueness: 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity set it apart from simpler analogs.
Properties
IUPAC Name |
2-(4-carboxybutanoylamino)-4,5-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-21-10-6-8(14(19)20)9(7-11(10)22-2)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJAXMAMHZFFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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